molecular formula C22H29N5O3 B1681199 T-00127_HEV1 CAS No. 900874-91-1

T-00127_HEV1

Cat. No.: B1681199
CAS No.: 900874-91-1
M. Wt: 411.5 g/mol
InChI Key: RITGMCAEZVMEQO-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

T-00127_HEV1 interacts with PI4KIIIβ, a key enzyme involved in the synthesis of phosphatidylinositol 4-phosphate (PI4P), a critical component of cellular membranes . It acts as a potent, selective, ATP-competitive, and reversible inhibitor of PI4KIIIβ . The compound has been shown to cause PI4KIIIβ accumulation and reduce PI4P at the Golgi apparatus .

Cellular Effects

In cellular contexts, this compound has been shown to inhibit viral RNA replication in a dose-dependent manner . It exhibits low cytotoxicity in HeLa cells, suggesting that it may be well-tolerated in cellular environments .

Molecular Mechanism

At the molecular level, this compound exerts its effects by competitively inhibiting the ATP-binding site of PI4KIIIβ . This inhibition leads to a reduction in the production of PI4P, thereby disrupting the normal function of cellular membranes .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. The compound has been shown to inhibit PI4KIIIβ activity at 10 μM, with residual activity observed at 3% and 5% .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models have not been reported in the literature, the compound has been shown to exhibit an attractive pharmacokinetic profile in mice .

Metabolic Pathways

This compound is involved in the phosphatidylinositol signaling system, specifically targeting the PI4KIIIβ enzyme . This enzyme plays a crucial role in the synthesis of PI4P, a key component of cellular membranes .

Transport and Distribution

Given its role as a PI4KIIIβ inhibitor, it is likely that it may interact with cellular transporters or binding proteins involved in phosphatidylinositol metabolism .

Subcellular Localization

The subcellular localization of this compound is not explicitly reported in the literature. Given its role in inhibiting PI4KIIIβ and reducing PI4P at the Golgi apparatus, it is likely that it localizes to this subcellular compartment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of T-00127_HEV1 involves multiple steps, starting with the preparation of the pyrazolopyrimidinamine core structure. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the dimethoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced at the pyrazolopyrimidinamine core, altering its electronic properties.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

T-00127_HEV1 has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O3/c1-15-13-20(23-7-8-26-9-11-30-12-10-26)27-22(24-15)21(16(2)25-27)17-5-6-18(28-3)19(14-17)29-4/h5-6,13-14,23H,7-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITGMCAEZVMEQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCCN3CCOCC3)C)C4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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